1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-14-9-15(2)11-17(10-14)26-8-7-21-20(23)22-13-16-5-6-18(24-3)19(12-16)25-4/h5-6,9-12H,7-8,13H2,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKUROCGIZKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a urea linkage, a dimethoxybenzyl group, and a dimethylphenoxy moiety, which are believed to contribute to its biological properties.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of related compounds in the same chemical class. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. The cytotoxic activity of this compound has been evaluated using the MTT assay on HeLa and MCF-7 cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Compound A | HeLa | 29 |
| Related Compound B | MCF-7 | TBD |
Note: TBD indicates that specific data for the compound is yet to be published or confirmed.
The mechanism through which this compound exerts its cytotoxic effects is likely related to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of methoxy groups may enhance lipophilicity, facilitating membrane permeability and subsequent interaction with intracellular targets.
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of structurally similar compounds, researchers found that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study indicated that the introduction of specific functional groups could lead to improved interaction with DNA or proteins involved in cell cycle regulation .
Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of these compounds for cancerous versus normal cells. Preliminary results suggested that certain derivatives displayed preferential toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
Comparison with Similar Compounds
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea (CAS: 1798023-74-1)
- Molecular Formula : C₁₄H₂₂N₂O₅
- Molecular Weight : 298.33 g/mol .
- Key Structural Differences: Replaces the phenoxyethyl group in the target compound with a 2-methoxyethyl chain. Introduces a hydroxyl (-OH) group on the dimethoxyphenyl-linked ethyl chain.
- Reduced molecular weight (298 vs. 358) suggests lower lipophilicity, which may affect membrane permeability.
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea (CAS: 2034398-45-1)
- Molecular Formula : C₂₀H₂₂N₂O₅S
- Molecular Weight : 402.5 g/mol .
- Key Structural Differences: Substitutes the dimethylphenoxy group with heterocyclic furan and thiophene rings. Incorporates a hydroxyl group on the central ethyl chain.
- Sulfur in thiophene increases molecular weight (402 vs. 358) and could influence metabolic stability (e.g., susceptibility to oxidation).
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS: 1203218-12-5)
- Molecular Formula : C₂₅H₂₈N₃O₅S
- Molecular Weight : 481.6 g/mol .
- Key Structural Differences: Replaces the phenoxyethyl chain with a bulky tetrahydroquinoline scaffold bearing a phenylsulfonyl group.
- Increased molecular weight (481 vs. 358) and steric bulk may reduce bioavailability due to poorer membrane penetration.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Parameters
Substituent Effects on Physicochemical Properties
- Solubility : The sulfonyl group in Compound 2.3 and hydroxyl groups in Compounds 2.1–2.2 may improve aqueous solubility.
- Metabolic Stability : Sulfur-containing compounds (2.2, 2.3) may face faster metabolic clearance due to oxidative pathways, whereas the target compound’s alkyl/aryl groups might confer stability.
Hypothetical Pharmacological Implications
- The dimethoxybenzyl moiety (common in all compounds) could serve as a pharmacophore for receptor binding.
- Heterocycles (2.2, 2.3) might enhance target affinity through aromatic interactions.
- Bulky substituents (e.g., 2.3) could limit blood-brain barrier penetration but improve selectivity for peripheral targets.
Q & A
Q. What synthetic routes are commonly employed for 1-(3,4-Dimethoxybenzyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 3,4-dimethoxybenzylamine derivative with a 2-(3,5-dimethylphenoxy)ethyl isocyanate precursor under controlled conditions. Key steps include:
- Amine activation : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .
- Coupling reactions : Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) improve urea bond formation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol to achieve >95% purity .
Optimization involves adjusting reaction temperatures (room temperature to 60°C) and monitoring via TLC/HPLC to minimize side products .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- NMR spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and methoxy groups (δ ~3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 429.2) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorometric or colorimetric substrates (e.g., pNPP for phosphatase activity) .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility profiling : Use DMSO/PBS mixtures to determine solubility limits for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Dose-response validation : Perform IC determinations in triplicate with standardized cell lines and culture conditions .
- Off-target profiling : Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended interactions .
- Metabolic stability assays : Incubate the compound with liver microsomes to assess if metabolites contribute to observed discrepancies .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life in circulation .
- Pharmacokinetic modeling : Fit oral/intravenous administration data to optimize dosing intervals using tools like Phoenix WinNonlin .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- QSAR modeling : Train models on datasets of urea derivatives to predict bioactivity and ADMET properties .
- Molecular dynamics simulations : Analyze binding pocket flexibility in target proteins (e.g., kinases) to prioritize substituent modifications .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for proposed structural changes to estimate affinity improvements .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for exothermic coupling steps .
- Catalyst screening : Test alternatives to DCC, such as EDC/HCl or polymer-supported carbodiimides, to reduce byproduct formation .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What experimental controls are critical for validating mechanism-of-action claims?
- Negative controls : Include inactive analogs (e.g., methoxy-free derivatives) to confirm target specificity .
- Gene knockout models : Use CRISPR-Cas9-edited cell lines to validate protein targets (e.g., knock out suspected kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to rule out nonspecific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
